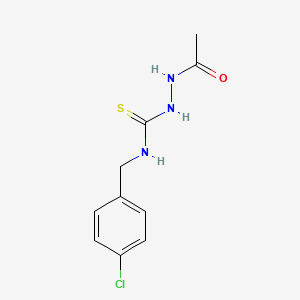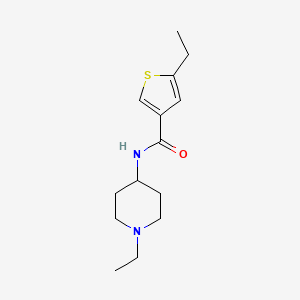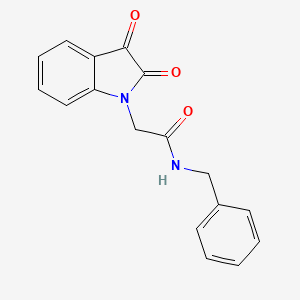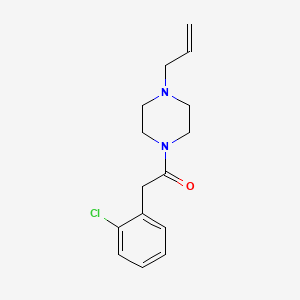
ethyl 4-(4-methoxyphenyl)-2-(1-naphthoylamino)-3-thiophenecarboxylate
Vue d'ensemble
Description
Ethyl 4-(4-methoxyphenyl)-2-(1-naphthoylamino)-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C25H21NO4S and its molecular weight is 431.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 431.11912932 g/mol and the complexity rating of the compound is 621. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research on closely related compounds, such as ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate and its bromophenyl counterpart, has been focused on understanding their crystal and molecular structures through single crystal X-ray diffraction. These studies are crucial for elucidating the chemical and physical properties of such compounds, contributing to the development of materials with specific characteristics. These molecules demonstrate the importance of structural analysis in the synthesis of complex organic compounds, highlighting their potential applications in material science and organic synthesis (Kaur et al., 2012).
Antimicrobial and Antioxidant Activities
Another area of application is in the exploration of antimicrobial and antioxidant properties. Derivatives such as ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates have been synthesized and evaluated for their biological activities. Such studies are crucial for the discovery of new pharmaceutical agents, with some compounds showing excellent antibacterial and antifungal properties, as well as significant antioxidant potential. This research opens avenues for the development of novel therapeutic agents (Raghavendra et al., 2016).
Antiproliferative Activity
The search for cancer therapeutics has also benefited from the study of compounds related to ethyl 4-(4-methoxyphenyl)-2-(1-naphthoylamino)-3-thiophenecarboxylate. For example, 5-(2-(4-Methoxyphenyl)ethyl)-2-amino-3-methylcarboxylate thiophene derivatives have shown pronounced anti-proliferative activity and tumor cell selectivity. Such compounds inhibit the proliferation of specific tumor cell types, demonstrating the potential for the development of targeted cancer therapies (Thomas et al., 2017).
Polymerization Catalysts
Research into the polymerization of ethylene catalyzed by neutral Ni(II) complexes derived from bulky anilinotropone ligands, including derivatives with methoxyphenyl groups, sheds light on the intricate mechanisms of polymerization. This research contributes to the development of more efficient catalysts for the production of polymers, which has broad applications in materials science (Jenkins & Brookhart, 2004).
Organic Synthesis and Ligand Development
The ability to control the molecular structure of compounds like this compound plays a pivotal role in organic synthesis and the development of ligands for various applications. Research into related compounds has focused on their synthesis, characterization, and potential as ligands in coordination chemistry, which is fundamental for catalysis and material science applications (Kabirifard et al., 2020).
Propriétés
IUPAC Name |
ethyl 4-(4-methoxyphenyl)-2-(naphthalene-1-carbonylamino)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4S/c1-3-30-25(28)22-21(17-11-13-18(29-2)14-12-17)15-31-24(22)26-23(27)20-10-6-8-16-7-4-5-9-19(16)20/h4-15H,3H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFUWSZRTJHQRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-8-{2-[3-(trifluoromethyl)phenoxy]ethoxy}quinoline](/img/structure/B4573100.png)
![4-[2-(3,4-dimethoxyphenyl)ethyl]-5-propyl-4H-1,2,4-triazole-3-thiol](/img/structure/B4573103.png)



![8-(1,3-benzodioxol-5-yl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one](/img/structure/B4573129.png)

![ethyl 5-benzyl-2-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4573141.png)
![N-(2,5-DIFLUOROPHENYL)-12-OXO-6H,7H,8H,9H,10H,12H-AZEPINO[2,1-B]QUINAZOLINE-3-CARBOXAMIDE](/img/structure/B4573142.png)

![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,5-dimethylphenyl)thiourea](/img/structure/B4573153.png)
![methyl 4-ethyl-2-({[(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4573157.png)

![propyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetate](/img/structure/B4573184.png)
